sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
Overview
Description
BRL 37344 sodium is a selective β3-adrenoceptor agonist. It has been extensively studied for its potential therapeutic applications, particularly in the regulation of thermogenesis and lipolysis. This compound is known for its ability to activate β3-adrenergic receptors, which are primarily found in adipose tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BRL 37344 sodium involves the reaction of 3-chlorophenylacetic acid with 2-amino-1-propanol to form an intermediate. This intermediate is then reacted with 4-(2-chloroethoxy)phenol under basic conditions to yield the final product, BRL 37344 sodium .
Industrial Production Methods: Industrial production of BRL 37344 sodium typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: BRL 37344 sodium primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydroxyl and amino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of BRL 37344 sodium .
Scientific Research Applications
BRL 37344 sodium has a wide range of scientific research applications:
Chemistry: Used as a tool to study β3-adrenergic receptor activation and its effects on various biochemical pathways.
Biology: Investigated for its role in regulating metabolic processes such as thermogenesis and lipolysis in adipose tissue.
Medicine: Explored for potential therapeutic applications in treating obesity and metabolic disorders due to its ability to stimulate fat breakdown.
Industry: Utilized in the development of new drugs targeting β3-adrenergic receptors
Mechanism of Action
BRL 37344 sodium exerts its effects by selectively binding to and activating β3-adrenergic receptors. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates target proteins involved in metabolic processes such as lipolysis and thermogenesis .
Comparison with Similar Compounds
CL 316243: Another selective β3-adrenergic receptor agonist with similar effects on thermogenesis and lipolysis.
SR 58611A: A β3-adrenergic receptor agonist known for its potential anti-obesity effects.
CGP 12177: A compound that acts as both a β3-adrenergic receptor agonist and antagonist, depending on the concentration
Uniqueness of BRL 37344 Sodium: BRL 37344 sodium is unique due to its high selectivity for β3-adrenergic receptors and its potent effects on metabolic processes. Unlike some other β3-adrenergic receptor agonists, BRL 37344 sodium has been shown to have minimal off-target effects, making it a valuable tool for scientific research .
Properties
IUPAC Name |
sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4.Na/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24;/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJIJYKMYQRHRC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClNNaO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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